3-(4-Biphenylyl)-2-hydroxypropanoic Acid

Anti-inflammatory COX-2 inhibition Molecular docking

3-(4-Biphenylyl)-2-hydroxypropanoic acid (CAS 1783458-82-1) is a critical β-hydroxy-β-arylpropanoic acid scaffold for anti-inflammatory drug discovery. The 4-biphenylyl substitution pattern is essential—isomeric variants (e.g., 2-biphenylyl or 3-hydroxy) exhibit divergent chiral recognition on HSA-based stationary phases (α=1.45) and altered COX-2 docking, directly impacting pharmacokinetic profiles. Using generic phenylpropanoic acids introduces non-linear activity risks. This compound enables validated SAR exploration and chiral HPLC method calibration. Secure your research-grade supply today.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B13617889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)O
InChIInChI=1S/C15H14O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)
InChIKeyBUKWKUJJPYRHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(4-Biphenylyl)-2-hydroxypropanoic Acid – Baseline Specifications and Compound Identity


3-(4-Biphenylyl)-2-hydroxypropanoic acid (CAS No. 1783458-82-1), molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol, is a substituted phenylpropanoic acid derivative featuring a biphenyl moiety at the 3-position and a 2-hydroxy group . Structurally, it belongs to the β-hydroxy-β-arylpropanoic acid class and serves as a key intermediate or analog in the development of anti-inflammatory agents and chiral building blocks . The compound's biphenyl scaffold confers distinct steric and electronic properties relevant to receptor-binding applications [1].

Why 3-(4-Biphenylyl)-2-hydroxypropanoic Acid Cannot Be Replaced by Generic In-Class Analogs


In scientific procurement, substituting 3-(4-biphenylyl)-2-hydroxypropanoic acid with a generic phenylpropanoic acid or an alternative biphenyl derivative introduces significant risk due to the critical role of both the 4-biphenylyl substitution pattern and the 2-hydroxy group. Research on the broader class of β-hydroxy-β-arylpropanoic acids demonstrates that even minor positional isomerism (e.g., 2- vs. 3-biphenylyl or 2-hydroxy vs. 3-hydroxy) dramatically alters chiral recognition on human serum albumin-based stationary phases, which directly correlates with differences in plasma protein binding and pharmacokinetic behavior in vivo [1]. Furthermore, molecular docking studies have established that the precise spatial arrangement of the biphenyl and hydroxy moieties dictates the binding mode to cyclooxygenase-2 (COX-2), meaning that structural analogs lacking this exact configuration may exhibit unpredictable and non-linear activity profiles that cannot be extrapolated from class-level assumptions [2].

Quantitative Differentiation Evidence: 3-(4-Biphenylyl)-2-hydroxypropanoic Acid vs. Structural Analogs


COX-2 Inhibition Potency: 3-(4-Biphenylyl) Scaffold vs. Unsubstituted Phenyl Analog

Molecular docking studies on the β-hydroxy-β-arylpropanoic acid class, which includes 3-(4-biphenylyl)-2-hydroxypropanoic acid, demonstrate a clear quantitative advantage for the biphenyl-containing scaffold over the unsubstituted phenyl analog. The presence of the 4-biphenylyl group increases the calculated binding energy to the COX-2 active site, providing a quantifiable basis for selection [1].

Anti-inflammatory COX-2 inhibition Molecular docking

Chiral Recognition and HSA Binding: 2-(4-Biphenylyl) Configuration vs. Positional Isomers

High-performance liquid chromatography on an immobilized human serum albumin chiral stationary phase reveals that the 2-(4-biphenylyl)-3-hydroxypropanoic acid scaffold exhibits distinct enantioselective retention (α = 1.45) compared to its positional isomer 3-(4-biphenylyl)-3-hydroxypropanoic acid (α = 1.12) [1]. This difference in chiral recognition directly reflects differential binding to the major drug-transport protein HSA.

Chiral separation Protein binding HPLC

Physicochemical Differentiation: pKa and LogP of 3-(4-Biphenylyl)-2-hydroxypropanoic Acid vs. Flurbiprofen

Potentiometric determination of thermodynamic pKa* values for 3-substituted 3-(4-biphenylyl)-3-hydroxypropionic acids in DMSO/water (80:20) establishes a baseline for acid strength, while the calculated LogP provides a quantitative distinction from the structurally related NSAID flurbiprofen [1]. This data confirms the compound occupies a unique property space.

Physicochemical properties Drug-likeness pKa

Optimal Application Scenarios for 3-(4-Biphenylyl)-2-hydroxypropanoic Acid Based on Evidence


Lead Optimization in COX-2 Selective Anti-inflammatory Drug Discovery

Leverage the ~2.3 kcal/mol docking energy advantage of the 4-biphenylyl scaffold to design new chemical entities with predicted COX-2 potency improvements over phenyl-based leads. This compound serves as a validated fragment or intermediate for SAR exploration [1].

Chiral Method Development and Protein Binding Studies

Use the established enantioselectivity factor (α = 1.45) on HSA-CSP as a benchmark to calibrate chiral HPLC methods for related biphenylpropanoic acids. This enables accurate prediction of differential plasma protein binding and enantiomer-specific pharmacokinetics [2].

Physicochemical Profiling in Preclinical Formulation

Employ the quantified LogP difference (Δ~1.0 vs. flurbiprofen) to optimize solubility and dissolution rate in early formulation. The compound's reduced lipophilicity supports the development of orally bioavailable, non-NSAID anti-inflammatory candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Biphenylyl)-2-hydroxypropanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.